Cyproterone Acetate

Androgen Receptor Binding Affinity Antiandrogen

Researchers requiring potent AR blockade with extended dosing intervals face compound selection challenges. Cyproterone acetate (CAS 427-51-0) resolves this: • IC50 7.1 nM at human AR-11-fold more potent than spironolactone (IC50 77 nM) • Terminal half-life 3.6-4.3 days enables reduced dosing frequency in chronic in vivo studies • Dual AR antagonism + PR agonism (PR RBA = 180) for intersecting steroid pathway research Supplied at ≥98% HPLC purity with immediate global dispatch.

Molecular Formula C24H29ClO4
Molecular Weight 416.9 g/mol
CAS No. 427-51-0
Cat. No. B1669672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproterone Acetate
CAS427-51-0
SynonymsAndrocur
Cyproterone Acetate
Cyproterone Acetate, (1 alpha,2 alpha)-Isomer
Cyproterone Acetate, (1 alpha,2 alpha,9 beta,10 alpha)-Isomer
Cyproterone Acetate, (17 alpha)-Isome
Molecular FormulaC24H29ClO4
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C
InChIInChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1
InChIKeyUWFYSQMTEOIJJG-FDTZYFLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in dichloromethane and acetone;  soluble in methanol;  sparingly soluble in ethanol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyproterone Acetate: Dual-Action Steroidal Antiandrogen


Cyproterone acetate (CPA) is a steroidal antiandrogen and progestogen synthetic steroid [1]. It acts as a competitive antagonist of the androgen receptor (AR) and also possesses potent progestogenic activity via the progesterone receptor (PR) [2]. CPA binds to human AR with a Ki of 14 nM and inhibits dihydrotestosterone (DHT)-induced AR activation in CV-1 cells with an IC50 of 26 nM [1]. Its terminal elimination half-life ranges from 3.6 to 4.3 days following oral or intramuscular administration, with near-complete oral bioavailability (88±20%) [3].

1
Dual AR antagonist / PR agonist pathway studies
2
Long-duration exposure model support (half-life days)
3
In vitro AR signaling assay context

Cyproterone Acetate: Distinct Selectivity & Pharmacokinetics


Cyproterone acetate (CPA) is not interchangeable with other antiandrogens due to its unique dual antagonism of the androgen receptor (AR) and agonism at the progesterone receptor (PR) . This dual pharmacology contrasts with the pure non-steroidal AR antagonists (e.g., flutamide, bicalutamide) which lack progestogenic activity, and with spironolactone, which is primarily a mineralocorticoid receptor antagonist with weaker AR affinity [1]. Furthermore, CPA's long terminal half-life of 3.6–4.3 days [2] differs markedly from the shorter half-lives of flutamide (5–6 hours) [3] and spironolactone (1–2 hours) [4], leading to distinct dosing regimens and clinical considerations. These fundamental differences in molecular target profile and pharmacokinetics necessitate compound-specific selection based on validated quantitative evidence.

CPADual AR/PR pharmacology
Non-steroidal AR antagonistsLack PR activity
Dual-receptor context may not transfer to pure AR blockers.
CPAHalf-life 3.6–4.3 days
FlutamideHalf-life 5–6 h
Exposure model outcomes may differ; less frequent protocol fit may not replicate with short-lived alternatives.
CPAAR-selective with PR agonism
SpironolactonePrimarily mineralocorticoid receptor; weaker AR affinity
Mineralocorticoid activity may confound AR endpoint interpretation.

Cyproterone Acetate: Direct Comparative Evidence


AR Binding Affinity: Cyproterone Acetate vs. Spironolactone

Cyproterone acetate (CPA) exhibits approximately 11-fold higher binding affinity for the human androgen receptor (AR) compared to spironolactone, as determined by competitive binding assays. CPA has an AR IC50 of 7.1 nM , whereas spironolactone has an AR IC50 of 77 nM [1].

AR binding vs spironolactone
Cross-study comparable
CPA IC50 7.1 nM vs spironolactone IC50 77 nM (~11-fold)
Supports higher AR binding in assay context
Requires validation in target cell model
Androgen Receptor Binding Affinity Antiandrogen

AR Binding Affinity: Cyproterone Acetate vs. Bicalutamide

Cyproterone acetate (CPA) demonstrates markedly higher affinity for the human androgen receptor (AR) compared to bicalutamide. CPA has an IC50 of 7.1 nM , while bicalutamide exhibits an IC50 of 160 nM (0.16 μM) in LNCaP/AR(cs) cells .

AR binding vs bicalutamide
Cross-study comparable
CPA IC50 7.1 nM vs bicalutamide IC50 160 nM (~22.5-fold)
May support lower concentration requirements
Data to verify; source-specific review
Androgen Receptor Binding Affinity Antiandrogen

Elimination Half-Life: Cyproterone Acetate vs. Flutamide

Cyproterone acetate (CPA) has a terminal elimination half-life of 3.6 ± 1.3 days (oral) and 4.3 ± 0.7 days (intramuscular) [1]. In contrast, flutamide has a significantly shorter elimination half-life of 5–6 hours [2].

Half-life vs flutamide
Cross-study comparable
CPA t½ 3.6–4.3 d vs flutamide 5–6 h
Supports extended exposure model interpretation
Species and route may shift exposure
Pharmacokinetics Half-Life Antiandrogen

Acne Lesion Reduction: Cyproterone Acetate vs. Drospirenone

In a randomized controlled trial comparing combined oral contraceptives, a regimen containing 2 mg cyproterone acetate (CPA) with 35 μg ethinyl estradiol (EE) reduced median total acne lesion count by 58.8% after 9 treatment cycles. The comparator regimen containing 3 mg drospirenone (DRSP) with 30 μg EE achieved a 62.5% reduction [1].

Acne lesion reduction vs drospirenone
Head-to-head
EE/CPA −58.8% vs EE/DRSP −62.5% lesion reduction
Reported acne-lesion endpoint context
Formulation-dependent endpoint; comparator response may differ
Hirsutism Acne Clinical Trial

PR Affinity: Cyproterone Acetate vs. Other Progestins

Cyproterone acetate (CPA) has a relative binding affinity (RBA) of 180 for the progesterone receptor (PR), compared to progesterone (set at 100). This is lower than desogestrel (RBA 300) and levonorgestrel (RBA 300–323), but higher than drospirenone (RBA 70–19) and dienogest (RBA 10) [1].

PR affinity rank vs progestins
Cross-study comparable
CPA RBA 180 Progesterone 100 Desogestrel 300 Levonorgestrel 300–323 Drospirenone 70–19 Dienogest 10
Intermediate PR affinity context
Competitive binding; RBA may shift across systems
Progesterone Receptor Binding Affinity Progestin

Safety Profile: Cyproterone Acetate vs. Flutamide

In the EORTC 30892 trial comparing CPA (100 mg t.i.d.) and flutamide (250 mg t.i.d.) in metastatic prostate cancer, CPA was associated with a more favorable side effect profile overall, particularly regarding gynecomastia, diarrhea, and nausea [1]. Additionally, while flutamide is linked to a higher incidence of serious hepatotoxicity compared to bicalutamide or nilutamide [2], CPA's safety profile in this regard differs, with class-level evidence suggesting a distinct risk-benefit calculus [3].

Tolerability profile vs flutamide
Class-level inference
CPA: reported lower gynecomastia, diarrhea, nausea
Reported tolerability endpoint profile
Qualitative difference; trial-specific context review required
Safety Hepatotoxicity Antiandrogen

Cyproterone Acetate: Research & Pharmacological Applications


In Vitro High-Potency AR Antagonism

Cyproterone acetate (CPA) is the preferred antiandrogen for in vitro studies where potent, competitive antagonism of the human androgen receptor (AR) is required at low nanomolar concentrations. With an AR IC50 of 7.1 nM, CPA is approximately 11-fold more potent than spironolactone (IC50 77 nM) and 22.5-fold more potent than bicalutamide (IC50 160 nM) in comparable assay systems [1]. This high affinity minimizes the required concentration for effective AR blockade, reducing potential off-target effects and solvent interference in cell-based experiments.

Long-Term In Vivo Antiandrogen Studies

For chronic in vivo studies in rodent models, CPA's extended terminal half-life of 3.6–4.3 days [1] provides a distinct logistical advantage over shorter-acting alternatives like flutamide (half-life 5–6 hours) . This pharmacokinetic profile allows for less frequent dosing schedules, reducing animal handling stress and improving protocol feasibility in long-term investigations of androgen-dependent processes, such as prostate development or endocrine disruption studies.

Dual AR Antagonism & PR Agonism Studies

CPA's unique dual pharmacological profile—potent AR antagonism combined with moderate progestogenic activity (PR RBA = 180) [1]—makes it an essential tool for studying pathways where both androgen and progesterone signaling intersect. This contrasts with pure non-steroidal antiandrogens (e.g., flutamide, bicalutamide) which lack PR activity. Research into hormone-dependent cancers, reproductive endocrinology, and certain neuroendocrine interactions benefits from this specific combination of activities, enabling the dissection of complex steroid hormone networks.

Clinical Reference Standard for Hyperandrogenism

In clinical trial design for hirsutism or acne, CPA serves as a well-characterized, quantitative benchmark against which newer antiandrogenic agents can be compared. For instance, in a head-to-head trial, CPA (2 mg with 35 μg EE) reduced acne lesions by 58.8% [1]. This established efficacy provides a reliable comparator for evaluating novel therapeutics, ensuring that new compounds demonstrate at least comparable or superior activity in reducing androgen-dependent symptoms.

Application
Selection Property
Validation Focus
AR signaling pathway studies
Receptor-binding assay context
AR antagonism endpoint validation
Extended-duration in vivo exposure models
Terminal half-life review
Exposure model validation
Dual AR/PR signaling intersection studies
Dual receptor pharmacology review
Pathway-response interpretation
Hyperandrogenism model research benchmark
Comparator assay-response context
Model-specific endpoint monitoring

Technical Documentation Hub

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36 linked technical documents
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